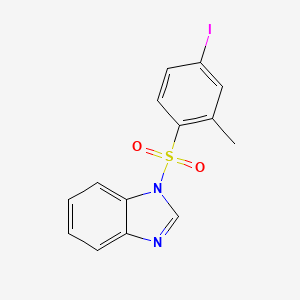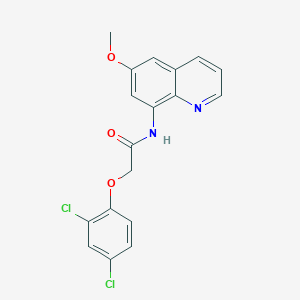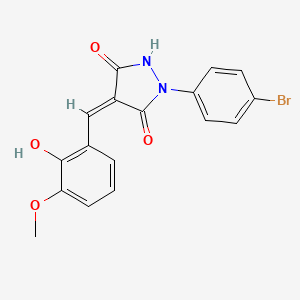![molecular formula C23H16Cl2N4O B3455236 2-[(2,4-dichlorophenoxy)methyl]-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole](/img/structure/B3455236.png)
2-[(2,4-dichlorophenoxy)methyl]-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole
Overview
Description
2-[(2,4-dichlorophenoxy)methyl]-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole is a complex organic compound that features a benzimidazole core, a pyrazole ring, and a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorophenoxy)methyl]-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the pyrazole ring: This step involves the reaction of the benzimidazole intermediate with a hydrazine derivative to form the pyrazole ring.
Attachment of the dichlorophenoxy group: The final step involves the nucleophilic substitution reaction where the benzimidazole-pyrazole intermediate reacts with 2,4-dichlorophenol in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dichlorophenoxy)methyl]-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-[(2,4-dichlorophenoxy)methyl]-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorophenoxy)methyl]-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzimidazole: Lacks the dichlorophenoxy and pyrazole groups.
1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole: Lacks the dichlorophenoxy group.
2-[(2,4-dichlorophenoxy)methyl]benzimidazole: Lacks the pyrazole group.
Uniqueness
2-[(2,4-dichlorophenoxy)methyl]-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole is unique due to the presence of all three functional groups (benzimidazole, pyrazole, and dichlorophenoxy), which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N4O/c24-16-10-11-21(17(25)12-16)30-14-23-26-18-8-4-5-9-20(18)29(23)22-13-19(27-28-22)15-6-2-1-3-7-15/h1-13H,14H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWPIHRPZPWLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)N3C4=CC=CC=C4N=C3COC5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-acetamido-4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B3455160.png)
![1-(2-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE](/img/structure/B3455163.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3455171.png)

![1-(9H-fluoren-9-yl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3455184.png)
![2-(4-iodophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3455187.png)
![3,17-Dimethyl-7,13,20,25-tetraoxatetraspiro[5.2.1.2.514.211.29.26]pentacosan-10-one](/img/structure/B3455190.png)
![2-{[3-(1-naphthyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3455201.png)
![N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B3455216.png)


![(E)-N-[4-[4-[[(E)-but-2-enoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]but-2-enamide](/img/structure/B3455245.png)
![2-[5-(5-BROMO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL METHYL ETHER](/img/structure/B3455254.png)
![(3-NITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B3455261.png)
